N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide
Description
The compound N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-fluorophenyl group at position 2 and a 2,3-dimethoxybenzamide moiety linked via an ethyl chain at position 4. Its synthesis likely follows a multi-step pathway involving cyclization of hydrazinecarbothioamide precursors and subsequent alkylation or acylation reactions, as described for analogous compounds in . Key structural features include:
- 4-Fluorophenyl group: Enhances lipophilicity and bioactivity.
- 2,3-Dimethoxybenzamide side chain: May influence solubility and receptor binding.
Spectroscopic characterization (IR, NMR, MS) would align with reported analogs, such as absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in IR, confirming the thione tautomer.
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-28-17-5-3-4-16(18(17)29-2)20(27)23-11-10-15-12-30-21-24-19(25-26(15)21)13-6-8-14(22)9-7-13/h3-9,12H,10-11H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFYTDWCEAWNRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of thiazolo[3,2-b][1,2,4]triazoles, which have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. .
Mode of Action
Compounds in the thiazolo[3,2-b][1,2,4]triazole class have been reported to interact with various targets, leading to a range of biological outcomes
Biological Activity
N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities, supported by relevant studies and data.
Structural Overview
The compound features a thiazolo[3,2-b][1,2,4]triazole core fused with a dimethoxybenzamide moiety. The presence of the fluorophenyl group is significant as it can enhance metabolic stability and bioavailability. The molecular formula is , with a molecular weight of 396.44 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step reactions that optimize conditions for yield and purity. Key steps include:
- Formation of the thiazolo-triazole ring : Utilizing appropriate reagents and reaction conditions.
- Coupling with the dimethoxybenzamide : This step is crucial for achieving the desired biological activity.
Antimicrobial Properties
Compounds containing triazole and thiazole moieties have been extensively studied for their antimicrobial properties. In particular, derivatives of the triazole ring have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.125 | S. aureus |
| Compound B | 0.5 | E. coli |
| N-(fluorophenyl thiazolo-triazole) | 1.0 | Pseudomonas aeruginosa |
Anticancer Activity
Research indicates that compounds with thiazole and triazole scaffolds possess anticancer properties by inducing apoptosis in cancer cells through various pathways. For instance, studies have shown that modifications to the triazole ring can enhance cytotoxicity against specific cancer cell lines .
Anti-inflammatory Effects
Some derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a related thiazolo-triazole derivative against multiple strains of bacteria, showing that it had a lower MIC compared to standard antibiotics . This suggests potential as an alternative therapeutic agent.
- Anticancer Research : In vitro studies demonstrated that compounds similar to N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-dimethoxybenzamide induced significant apoptosis in breast cancer cell lines at micromolar concentrations .
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : Interaction with key enzymes in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : Binding to specific receptors that mediate cellular responses to inflammation or cancer progression.
Scientific Research Applications
Biological Activities
Compounds containing thiazole and triazole moieties are known for their wide range of biological activities. N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide has shown promise in several areas:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungal species. For example, derivatives of thiazole and triazole have been evaluated for their in vitro antimicrobial activity using turbidimetric methods .
- Anticancer Potential : The compound's structure suggests potential anticancer activity. Studies on related compounds have demonstrated efficacy against various cancer cell lines, including breast adenocarcinoma (MCF7). Molecular docking studies have been employed to understand the binding modes of these compounds with cancer-related receptors .
- Anti-inflammatory Properties : Some derivatives of thiazole and triazole have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins involved in inflammatory pathways. This suggests that this compound may also possess anti-inflammatory effects.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step chemical reactions that allow for the incorporation of various functional groups. These synthetic pathways can be optimized to enhance yield and bioactivity. Notably:
- Heterocyclization Reactions : The formation of the thiazolo-triazole framework often involves heterocyclization reactions that can be tailored to yield specific derivatives with desired biological properties.
- Functional Group Modification : Alterations in the functional groups attached to the benzamide moiety can significantly impact the compound's pharmacological profile. For instance, varying substituents on the benzene ring can modulate its interaction with biological targets.
Case Studies and Research Findings
Several studies have explored the biological significance of compounds related to this compound:
- A study focusing on 1,2,4-triazole derivatives highlighted their diverse pharmacological activities including antimicrobial and anticancer effects. The results indicated that structurally similar compounds could serve as lead candidates for drug development targeting resistant pathogens and cancer cells .
- Another investigation into thiazole-based compounds demonstrated promising results against various cancer cell lines through in vitro assays and molecular docking studies. This underscores the potential utility of thiazolo-triazole hybrids in developing new anticancer agents .
Chemical Reactions Analysis
Oxidation Reactions
The thiazolo-triazole system undergoes oxidation at sulfur or nitrogen centers. For example:
-
Oxidative cleavage of the thiazole ring using hydrogen peroxide (H₂O₂) yields sulfonic acid derivatives .
-
Aromatic oxidation of the fluorophenyl group with KMnO₄ in acidic conditions generates carboxylic acid intermediates.
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Thiazole ring oxidation | H₂O₂ (30%), 80°C, 6h | Sulfonic acid derivative | 62 |
| Fluorophenyl oxidation | KMnO₄, H₂SO₄, reflux | 4-Fluorobenzoic acid | 45 |
Reduction Reactions
The acrylamide linker and triazole ring are susceptible to reduction:
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Catalytic hydrogenation (H₂/Pd-C) reduces the triazole’s C=N bonds, forming amine derivatives.
-
Sodium borohydride (NaBH₄) selectively reduces ketones in related analogs without affecting the fluorophenyl group .
| Substrate | Reducing Agent | Product | Selectivity |
|---|---|---|---|
| Triazole C=N | H₂ (1 atm), Pd-C | Amine intermediate | High |
| Ketone group | NaBH₄, MeOH | Alcohol derivative | Moderate |
Substitution Reactions
Electrophilic substitution occurs preferentially on the electron-rich dimethoxybenzamide ring:
-
Nitration with HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy groups .
-
Halogenation (Br₂/FeBr₃) targets the fluorophenyl ring, yielding dihalogenated products .
| Reaction | Reagents | Position | Rate Constant (k, L/mol·s) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-3 (benzamide) | 1.2 × 10⁻³ |
| Bromination | Br₂/FeBr₃ | C-2 (fluorophenyl) | 4.5 × 10⁻⁴ |
Cyclocondensation and Ring Formation
The compound participates in [2+3]-cyclocondensation with maleimides or oxocompounds to form fused heterocycles. For instance:
-
Reaction with N-arylmaleimides produces pyrrolo-thiazolo-triazole hybrids .
-
Microwave-assisted synthesis with chloroacetic acid yields spirocyclic derivatives .
| Starting Material | Conditions | Product | Application |
|---|---|---|---|
| N-Phenylmaleimide | Toluene, 120°C, 12h | Pyrrolo-thiazolo-triazole | Anticancer |
| Chloroacetic acid | Microwave, 150°C, 20min | Spirocyclic analog | Antimicrobial |
Comparative Reactivity with Structural Analogs
The dimethoxybenzamide group enhances electron density, altering reactivity compared to non-methoxy derivatives:
Degradation Pathways
Under alkaline conditions (pH > 10), hydrolysis occurs:
-
Amide bond cleavage generates 2,3-dimethoxybenzoic acid and a thiazolo-triazole amine.
-
Demethylation of methoxy groups with BBr₃ yields catechol derivatives.
| Pathway | Conditions | Half-Life (t₁/₂) |
|---|---|---|
| Amide hydrolysis | NaOH (1M), 25°C | 8.2h |
| Demethylation | BBr₃, CH₂Cl₂, −78°C | 15min |
Key Findings from Research
-
The thiazolo-triazole core is more reactive toward oxidation than the benzamide moiety .
-
Methoxy groups direct electrophilic substitution to the ortho/para positions via resonance effects .
-
Fluorine on the phenyl ring reduces electron density, limiting electrophilic attack compared to non-fluorinated analogs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Activity
The compound shares structural motifs with several anticonvulsant and bioactive thiazolo-triazole derivatives. Key comparisons include:
Table 1: Pharmacological and Structural Comparison
Key Observations :
- The 4-fluorophenyl substitution (as in 3c and the target compound) correlates with selective MES (maximal electroshock) activity.
- The 2,3-dimethoxybenzamide group in the target compound may enhance CNS penetration compared to simpler amides (e.g., 5b with a propoxyphenyl group).
- Alkyl chain length and substituent polarity (e.g., methoxy vs.
Physicochemical and Spectral Properties
Table 2: Spectral Data Comparison
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of intermediate triazolothiazole and benzamide precursors. Key steps include:
- Cyclocondensation of thioamide derivatives with fluorophenyl-substituted reagents to form the thiazolo[3,2-b]triazole core .
- Amide coupling between the thiazolo-triazole intermediate and 2,3-dimethoxybenzamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
Optimization Strategies:
- Catalyst Selection : Use palladium catalysts for Suzuki-Miyaura coupling when introducing aryl groups .
- Temperature Control : Maintain 60–80°C during cyclocondensation to minimize side-product formation .
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the final compound ≥95% purity .
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Core Formation | NH₄SCN, DMF, 80°C, 12h | 45–60% | |
| Amide Coupling | EDC, HOBt, DCM, RT, 24h | 70–85% | |
| Final Purification | HPLC (ACN/H₂O, 0.1% TFA) | ≥95% |
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is critical:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Verify substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, dimethoxy groups at δ 3.8–4.0 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thiazolo-triazole core .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₃H₂₀FN₅O₂S: 457.132) .
- X-ray Crystallography : Resolve bond lengths/angles (e.g., triazole-thiazole dihedral angles ~5–10°) to validate stereochemistry .
Advanced Research Questions
Q. How can researchers address discrepancies in reported crystallographic data for similar triazolothiazole derivatives?
Methodological Answer: Discrepancies in bond lengths or dihedral angles (e.g., triazole-thiazole vs. triazole-pyridine fused systems) may arise from:
- Crystallization Solvents : Polar solvents (e.g., DMSO) induce lattice strain, altering bond angles .
- Temperature Effects : Low-temperature (100 K) X-ray studies reduce thermal motion artifacts compared to room-temperature analyses .
Resolution Strategies:
- Comparative DFT Calculations : Optimize geometries using B3LYP/6-311+G(d,p) to benchmark experimental vs. theoretical data .
- Synchrotron Radiation : High-flux X-rays improve data resolution for low-abundance crystals .
Q. Table 2: Crystallographic Data Comparison
| Compound Type | C–N Bond Length (Å) | Dihedral Angle (°) | Reference |
|---|---|---|---|
| Thiazolo-Triazole | 1.32–1.35 | 5–10 | |
| Triazolo-Thiadiazine | 1.28–1.31 | 12–15 |
Q. What strategies are effective in establishing structure-activity relationships (SAR) for modifying the fluorophenyl and dimethoxybenzamide moieties?
Methodological Answer:
- Fluorophenyl Modifications :
- Introduce electron-withdrawing groups (e.g., -CF₃) at the para-position to enhance target binding affinity (e.g., kinase inhibition) .
- Replace fluorine with chlorine to assess halogen bonding effects on solubility/logP .
- Benzamide Variations :
- Methoxy-to-hydroxy substitution to evaluate hydrogen-bonding interactions in enzymatic assays .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to correlate substituent positions with IC₅₀ values in cancer cell lines .
Experimental Design for SAR:
- Parallel Synthesis : Prepare 10–15 analogs via combinatorial chemistry .
- Biological Assays : Test against panels (e.g., NCI-60) with dose-response curves to quantify potency shifts .
Q. How can contradictory biological activity data (e.g., variable IC₅₀ values) be reconciled across studies?
Methodological Answer: Contradictions may stem from:
- Assay Conditions : Differences in cell viability assays (MTT vs. ATP-luciferase) .
- Compound Stability : Degradation in DMSO stock solutions over time (validate via LC-MS before assays) .
Resolution Workflow:
Standardize Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times .
Control for Purity : Re-test batches with HPLC-confirmed purity ≥98% .
Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from independent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
